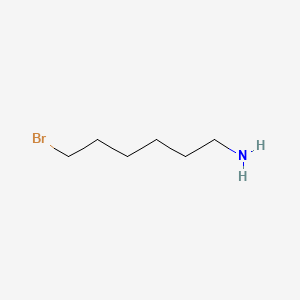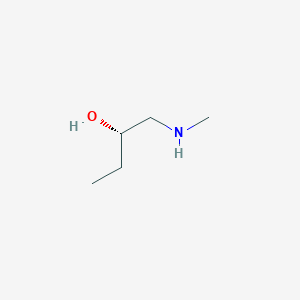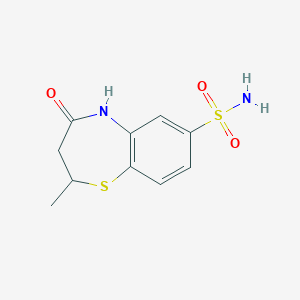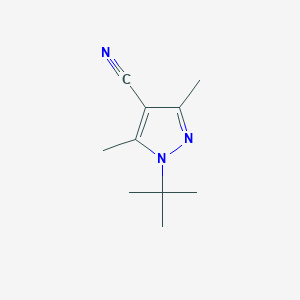![molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0](/img/structure/B2437670.png)
1-[(2-Methoxyphenoxy)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Methoxyphenoxy)acetyl]indoline” is a versatile chemical compound used in diverse scientific research. It exhibits high perplexity due to its intricate structure and burstiness, enabling complex experiments and applications like drug synthesis and material science. The molecular formula of this compound is C17H17NO3 .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of “1-[(2-Methoxyphenoxy)acetyl]indoline” is C17H17NO3 . This compound has a molecular weight of 283.32 .Chemical Reactions Analysis
Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Indoline derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. The compound’s unique structure may offer promising avenues for targeted therapies against specific cancer types .
Antimicrobial Activity
Indoline-based compounds exhibit antimicrobial properties. Studies have explored their effectiveness against bacteria, fungi, and even drug-resistant strains. The compound’s mode of action and its impact on microbial cell membranes make it an intriguing candidate for novel antibiotics .
Anti-inflammatory Effects
Indoline derivatives have demonstrated anti-inflammatory activity. Researchers have investigated their role in modulating inflammatory pathways, potentially offering therapeutic options for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
The central nervous system benefits from indoline compounds. Their ability to cross the blood-brain barrier has led to investigations into their neuroprotective effects. Researchers explore their potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Indoline derivatives have shown promise as antiviral agents. Their activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), warrants further exploration. Understanding their mechanisms of action could lead to new antiviral therapies .
Pharmacological Modulation
Researchers have studied indoline compounds as modulators of various biological targets. These include receptors, enzymes, and ion channels. Their pharmacological effects may extend to cardiovascular health, pain management, and other physiological processes .
Synthetic Methodologies
Given the importance of indoline derivatives, scientists continue to develop novel synthetic routes. Strategies include intramolecular Diels–Alder reactions, catalytic syntheses, and stereoselective methods. These advancements contribute to expanding the compound’s applications .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Development and Application of Indolines in Pharmaceuticals. Chemistry Europe. Link
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Indole-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The study of indoline alkaloids exhibited high anticancer effects with low toxicity . This suggests that there is potential for further exploration and development of indoline derivatives in the field of medicine .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNACXQLLXRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenoxy)acetyl]indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)

